2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 2-amino-5-chlorothiazole with an appropriate amide precursor. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorothiazole: A precursor in the synthesis of the compound.
2-aminothiazole: Known for its antimicrobial and anticancer properties.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Another thiazole derivative with similar biological activities.
Uniqueness
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H16ClN3OS |
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Molecular Weight |
261.77 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3 |
InChI Key |
AWBIDZCWPCFOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N |
Origin of Product |
United States |
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